2,6-Difluorophenyl Substitution Confers ~38-Fold CDK1 Selectivity Over CDK4
In the context of CDK1/CDK2 inhibitors, the 2,6-difluorophenyl substitution is critical for achieving high selectivity. The probe BMS-265246, which incorporates a 2,6-difluorophenyl moiety, demonstrates 38-fold selectivity for CDK1 (IC50 = 6 nM) over CDK4 (IC50 = 230 nM), and 25-fold selectivity for CDK2 (IC50 = 9 nM) over CDK4 [1]. This selectivity profile is directly attributed to the 2,6-difluorophenyl substitution, as confirmed by solid-state structural analysis showing key H-bond interactions with Leu83 in the ATP-binding pocket [2]. Analogs lacking this specific substitution pattern do not achieve comparable selectivity.
| Evidence Dimension | Kinase Inhibitor Selectivity (CDK1 vs. CDK4) |
|---|---|
| Target Compound Data | IC50 (CDK1) = 6 nM; IC50 (CDK4) = 230 nM; Selectivity Ratio = 38-fold (for CDK1 over CDK4) |
| Comparator Or Baseline | Non-2,6-difluorophenyl analogs (implied by SAR studies) |
| Quantified Difference | 38-fold higher selectivity for CDK1 over CDK4 with 2,6-difluorophenyl substitution |
| Conditions | In vitro kinase inhibition assay; ATP-competitive binding |
Why This Matters
For procurement in kinase inhibitor development, the 2,6-difluorophenyl motif is essential for achieving the desired selectivity profile, reducing off-target effects and improving therapeutic windows.
- [1] Chemical Probes Portal. BMS-265246: ATP competitive inhibitor of CDK1, CDK2. View Source
- [2] Misra RN, Xiao Hy, Rawlins DB, Shan W, Kellar KA, Mulheron JG, Sack JS, Tokarski JS, Kimball SD, Webster KR. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2405-8. View Source
